molecular formula C8H5BrN2O2 B14856777 (2-Bromo-6-cyanopyridin-4-YL)acetic acid

(2-Bromo-6-cyanopyridin-4-YL)acetic acid

Cat. No.: B14856777
M. Wt: 241.04 g/mol
InChI Key: VVXAKRXBVSAIQO-UHFFFAOYSA-N
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Description

(2-Bromo-6-cyanopyridin-4-YL)acetic acid is an organic compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and an acetic acid moiety attached to a pyridine ring. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of (2-Bromo-6-cyanopyridin-4-YL)acetic acid may involve large-scale bromination and subsequent functionalization processes. The exact methods can vary depending on the desired purity and yield, but typically involve controlled reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-cyanopyridin-4-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: Reagents like hydrogen gas (for reduction) or oxidizing agents like potassium permanganate.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products:

Scientific Research Applications

(2-Bromo-6-cyanopyridin-4-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-6-cyanopyridin-4-YL)acetic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research and may involve binding to specific enzymes or receptors .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-(2-bromo-6-cyanopyridin-4-yl)acetic acid

InChI

InChI=1S/C8H5BrN2O2/c9-7-2-5(3-8(12)13)1-6(4-10)11-7/h1-2H,3H2,(H,12,13)

InChI Key

VVXAKRXBVSAIQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)Br)CC(=O)O

Origin of Product

United States

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